N-benzyl-3-bromopyridin-4-amine
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Overview
Description
Benzyl-(3-bromo-4pyridyl)-amine is an organic compound that features a benzyl group attached to a 3-bromo-4-pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-bromo-4pyridyl)-amine typically involves the bromination of 4-pyridylamine followed by a nucleophilic substitution reaction with benzyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
On an industrial scale, the production of Benzyl-(3-bromo-4pyridyl)-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.
Reduction: Formation of Benzyl-(4-pyridyl)-amine.
Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.
Scientific Research Applications
Benzyl-(3-bromo-4pyridyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(3-chloro-4pyridyl)-amine : Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Benzyl-(4-pyridyl)-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromo-4-pyridylamine: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.
Uniqueness
Benzyl-(3-bromo-4pyridyl)-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
100953-53-5 |
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Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.138 |
IUPAC Name |
N-benzyl-3-bromopyridin-4-amine |
InChI |
InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
InChI Key |
DIUAXBXBEOJRQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br |
Synonyms |
3-BROMO-4-BENZYLAMINOPYRIDINE |
Origin of Product |
United States |
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